molecular formula C27H44O5 B14797724 Cholan-24-oic acid, 7-(methoxymethoxy)-3-oxo-, methyl ester, (5beta,7alpha)-

Cholan-24-oic acid, 7-(methoxymethoxy)-3-oxo-, methyl ester, (5beta,7alpha)-

Cat. No.: B14797724
M. Wt: 448.6 g/mol
InChI Key: BUHAUWIUQSEEIL-PJDCQHBPSA-N
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Description

Cholan-24-oic acid, 7-(methoxymethoxy)-3-oxo-, methyl ester, (5beta,7alpha)- is a complex organic compound that belongs to the class of bile acids. Bile acids are steroid acids found predominantly in the bile of mammals. This specific compound is characterized by its unique structural features, including a methoxymethoxy group at the 7th position and a keto group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholan-24-oic acid, 7-(methoxymethoxy)-3-oxo-, methyl ester, (5beta,7alpha)- typically involves multiple steps, starting from readily available steroid precursors. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Methoxymethylation: Protection of hydroxyl groups using methoxymethyl chloride.

    Oxidation: Conversion of hydroxyl groups to keto groups using oxidizing agents like PCC (Pyridinium chlorochromate).

    Esterification: Formation of the methyl ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cholan-24-oic acid, 7-(methoxymethoxy)-3-oxo-, methyl ester, (5beta,7alpha)- can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction of the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions at the methoxymethoxy group.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4 (Potassium permanganate).

    Reducing Agents: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride).

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cholan-24-oic acid, 7-(methoxymethoxy)-3-oxo-, methyl ester, (5beta,7alpha)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.

    Medicine: Investigated for potential therapeutic applications, including the treatment of liver diseases and metabolic disorders.

    Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Cholan-24-oic acid, 7-(methoxymethoxy)-3-oxo-, methyl ester, (5beta,7alpha)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Bile acid receptors such as FXR (Farnesoid X receptor) and TGR5 (G protein-coupled bile acid receptor).

    Pathways Involved: Regulation of bile acid synthesis, cholesterol metabolism, and glucose homeostasis.

Comparison with Similar Compounds

Similar Compounds

    3beta,7alpha-dihydroxy-5beta-cholan-24-oic acid: A bile acid with hydroxyl groups at the 3rd and 7th positions.

    3alpha,7alpha-dihydroxy-5beta-cholan-24-oic acid: Another bile acid with similar hydroxylation patterns but different stereochemistry.

Uniqueness

Cholan-24-oic acid, 7-(methoxymethoxy)-3-oxo-, methyl ester, (5beta,7alpha)- is unique due to its methoxymethoxy group and keto functionality, which confer distinct chemical properties and biological activities compared to other bile acids.

Properties

Molecular Formula

C27H44O5

Molecular Weight

448.6 g/mol

IUPAC Name

methyl 4-[(10S,13R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C27H44O5/c1-17(6-9-24(29)31-5)20-7-8-21-25-22(11-13-27(20,21)3)26(2)12-10-19(28)14-18(26)15-23(25)32-16-30-4/h17-18,20-23,25H,6-16H2,1-5H3/t17?,18?,20?,21?,22?,23?,25?,26-,27+/m0/s1

InChI Key

BUHAUWIUQSEEIL-PJDCQHBPSA-N

Isomeric SMILES

CC(CCC(=O)OC)C1CCC2[C@@]1(CCC3C2C(CC4[C@@]3(CCC(=O)C4)C)OCOC)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)OCOC)C

Origin of Product

United States

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